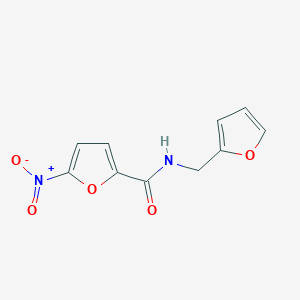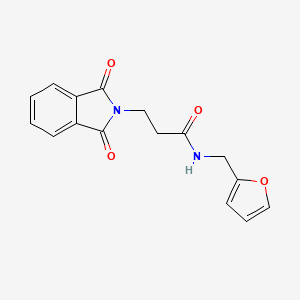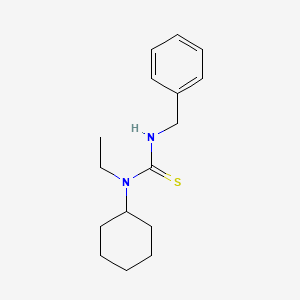![molecular formula C15H18N2O3S2 B5553951 4-[(diethylamino)sulfonyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5553951.png)
4-[(diethylamino)sulfonyl]-N-phenyl-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves diazotization processes and coupling reactions. For instance, a derivative, 5-(4-N,N-diethylamino sulfonyl phenyl azo)-8-hydroxyquinoline (DSAQ), is synthesized through diazotization, followed by coupling with 8-hydroxyquinoline, showcasing the complexity and versatility of sulfonamide synthesis processes (Patel, 2009).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives displays significant charge redistribution, primarily from amino to sulfonyl groups, influencing the molecular properties. This charge transfer leads to variations in bond lengths, such as shorter C–N and C–S distances, and enhances the quinoid character of the phenylene group, indicating a complex interaction within the molecular framework (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).
Chemical Reactions and Properties
Sulfonamide compounds are involved in various chemical reactions, including antimicrobial activities and docking studies, which highlight their potential in medical applications. For example, novel derivatives synthesized from starting materials like 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione have shown promising antibacterial and antifungal activities (Ghorab, Soliman, Alsaid, & Askar, 2017).
Physical Properties Analysis
The synthesis and investigation of related compounds, such as N-((4-aminophenyl)sulfonyl)benzamide, using density functional theory (DFT), offer insights into their reactivity nature, electronic properties, and bioactive potential. These studies reveal the structural behavior and potential applications of sulfonamide derivatives in antifungal and antiviral contexts (FazilathBasha, Khan, Muthu, & Raja, 2021).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, such as their reactivity and interaction with biological targets, have been explored through molecular docking analyses. These studies suggest the inhibitory nature of such compounds against fungal and viral proteins, indicating their significance in designing therapeutic agents (FazilathBasha et al., 2021).
Scientific Research Applications
Inhibition of Carbonic Anhydrase Isoenzymes
4-[(diethylamino)sulfonyl]-N-phenyl-2-thiophenecarboxamide, alongside similar sulfonamide inhibitors, has shown significant potential in inhibiting carbonic anhydrase (CA) isoenzymes such as hCA I, hCA II, hCA IV, and hCA XII. These compounds exhibit nanomolar half-maximal inhibitory concentration (IC50) values, demonstrating a range of activities against these isoenzymes, with a particular effectiveness against hCA XII. The inhibition of carbonic anhydrase isoenzymes has implications for therapeutic interventions in conditions such as glaucoma, edema, and certain types of cancers where abnormal CA activity is observed (Supuran, Maresca, Gregáň, & Remko, 2013).
Anticancer Activity
Research into the structural analogs of 4-[(diethylamino)sulfonyl]-N-phenyl-2-thiophenecarboxamide has led to the synthesis of compounds demonstrating potent cytotoxic activity against various human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds, through the induction of apoptosis and cell cycle arrest, have showcased the potential for new therapeutic agents in the fight against cancer. The underlying mechanisms include upregulation of caspase-3 and caspase-7 proteins, highlighting the intricate pathways through which these compounds exert their effects (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
Antimicrobial and Antibacterial Properties
Sulfonamide derivatives, including those structurally related to 4-[(diethylamino)sulfonyl]-N-phenyl-2-thiophenecarboxamide, have been explored for their antimicrobial and antibacterial properties. These compounds have been effective against a variety of bacterial strains, showcasing the broad potential of sulfonamides in addressing microbial resistance. The structural flexibility of these molecules allows for the targeting of specific microbial pathways, providing a versatile platform for the development of new antimicrobial agents (Patel, 2009).
Development of Sensitive Chemosensors
Compounds related to 4-[(diethylamino)sulfonyl]-N-phenyl-2-thiophenecarboxamide have been employed in the development of highly sensitive and selective chemosensors. These chemosensors are capable of detecting metal ions such as Cu2+ and anions like H2PO4− with high precision. The application of these chemosensors in environmental monitoring and medical diagnostics demonstrates the multifaceted utility of sulfonamide derivatives in scientific research (Meng, Li, Ma, Wang, Hu, & Cao, 2018).
Mechanism of Action
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-3-17(4-2)22(19,20)13-10-14(21-11-13)15(18)16-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBWPDDOCJHVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-phenylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5553874.png)
![N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)
![N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5553889.png)
![5-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5553901.png)
![1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5553902.png)



![(3R*,4R*)-3-isopropyl-4-methyl-1-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5553916.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide](/img/structure/B5553925.png)

![1-(1-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone hydrochloride](/img/structure/B5553954.png)
![3-chloro-4-fluoro-N-[2-(3-pyridinylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5553962.png)